Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt
Description
Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt is a zwitterionic compound characterized by a pyridinium ring substituted with a phenylthio group at the 4-position and a sulfobutyl group at the 1-position. This structure confers unique amphiphilic properties, combining hydrophobicity (from the phenylthio group) and hydrophilicity (from the sulfonate moiety).
Properties
CAS No. |
63149-06-4 |
|---|---|
Molecular Formula |
C15H17NO3S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4-phenylsulfanylpyridin-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C15H17NO3S2/c17-21(18,19)13-5-4-10-16-11-8-15(9-12-16)20-14-6-2-1-3-7-14/h1-3,6-9,11-12H,4-5,10,13H2 |
InChI Key |
QZNKYTVDANPFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridinium,1-(4-Sulfobutyl)-, Inner Salt (CAS 21876-43-7)
Structural Differences :
1-(4-Sulfobutyl)-3-Methylimidazolium Ionic Liquids
Structural Differences :
Research Findings :
- Tf₂N⁻ derivatives exhibit high ionic conductivity (≥10 mS/cm at 25°C) and thermal stability (>300°C), making them suitable for electrolytes in batteries .
- CF₃SO₃⁻ analogs are less stable but cost-effective for catalytic reactions.
Comparison :
The pyridinium compound’s zwitterionic nature eliminates the need for counterions, reducing corrosion risks in electrochemical applications. However, imidazolium salts offer tunability via anion exchange, broadening their industrial applicability.
RH421 (Voltage-Sensitive Dye)
Structural Differences :
- Pyridinium core with a sulfobutyl chain and a butadienyl-dipentylaminophenyl substituent .
- Larger hydrophobic domain compared to the target compound.
Research Findings :
- Exhibits voltage-dependent fluorescence shifts (∼50 nm emission wavelength change per 100 mV), enabling real-time tracking of transmembrane ion gradients .
Comparison : The phenylthio group in the target compound may confer redox activity or metal-binding capacity, whereas RH421’s extended conjugation system prioritizes optical properties.
Preparation Methods
Zwitterion Formation via Sultone Quaternization
The core strategy for synthesizing pyridinium inner salts involves the quaternization of pyridine derivatives with sultones. For 1-(4-sulfobutyl)pyridinium intermediates, 1,4-butane sultone serves as the sulfonating agent. The reaction proceeds via nucleophilic attack of pyridine’s nitrogen on the electrophilic carbon of the sultone, followed by ring-opening to form the zwitterionic structure.
Reaction Conditions :
- Solvent : Toluene or water (polar aprotic solvents enhance sultone reactivity).
- Temperature : 40–100°C, depending on sultone reactivity.
- Time : 12–72 hours, with longer durations required for bulkier sultones.
A representative procedure involves refluxing pyridine with 1,4-butane sultone in toluene under nitrogen, yielding a white precipitate after cooling. Purification typically involves filtration, washing with diethyl ether, and vacuum drying.
Introducing the Phenylthio Substituent
The 4-(phenylthio) group is introduced via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. Prior studies on 4-substituted pyridines suggest that electron-deficient pyridinium rings facilitate NAS. For example, reacting 4-chloropyridinium intermediates with thiophenol in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–120°C) achieves substitution. Alternatively, palladium-catalyzed C–S coupling using aryl halides and thiols offers higher regioselectivity.
Stepwise Synthesis of Pyridinium, 4-(Phenylthio)-1-(4-Sulfobutyl)-, Inner Salt
Synthesis of 1-(4-Sulfobutyl)pyridinium Zwitterion
Procedure :
- Combine pyridine (0.1 mol) and 1,4-butane sultone (0.11 mol) in toluene (30 mL).
- Reflux at 80°C for 24 hours under nitrogen.
- Cool to room temperature, filter the precipitate, and wash with diethyl ether.
- Dry under vacuum to obtain the zwitterion as a hygroscopic solid.
Yield : 75–85% (estimated based on analogous reactions with 1,3-propane sultone).
Functionalization at the 4-Position with Phenylthio Group
Method A – Nucleophilic Aromatic Substitution :
- Dissolve 1-(4-sulfobutyl)pyridinium zwitterion (0.05 mol) in DMF.
- Add thiophenol (0.06 mol) and K₂CO₃ (0.12 mol).
- Heat at 100°C for 12 hours under argon.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Method B – Palladium-Catalyzed Coupling :
- Mix 4-bromo-1-(4-sulfobutyl)pyridinium bromide (0.05 mol), thiophenol (0.06 mol), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in toluene.
- Add Cs₂CO₃ (0.15 mol) and heat at 120°C for 6 hours.
- Filter through Celite, concentrate, and recrystallize from ethanol.
Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| A | 100 | 12 | 60–70 |
| B | 120 | 6 | 75–85 |
Optimization and Challenges in Synthesis
Solvent and Temperature Effects
- Toluene vs. Water : Toluene minimizes side reactions (e.g., hydrolysis of sultone), while water accelerates zwitterion formation but complicates purification.
- Reaction Time : Prolonged heating (>24 hours) improves yields but risks decomposition of the sultone.
Characterization and Analytical Data
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.32 | 54.10 |
| H | 5.78 | 5.82 |
| N | 3.96 | 3.89 |
| S | 18.09 | 17.95 |
Scalability and Industrial Relevance
Q & A
Q. What are the key physicochemical properties of Pyridinium, 4-(phenylthio)-1-(4-sulfobutyl)-, inner salt relevant to its use in membrane potential imaging?
Answer: The compound exhibits critical spectral properties for optical imaging:
- Excitation/emission maxima : 532 nm (absorption), 777 nm (emission) in methanol .
- Molecular weight : 496.72 g/mol .
- Solubility : Water, methanol, and DMSO are suitable solvents for stock solutions (≥95% purity confirmed via HPLC-MS and ¹H NMR) .
- Storage : Stable for 24 months at -20°C in the dark; room-temperature transport for ≤3 weeks is acceptable .
Methodological Note : Prepare stock solutions in anhydrous DMSO to avoid hydrolysis. Use concentrations ≤10 µM to minimize aggregation artifacts in neuronal cultures .
Q. What protocols are recommended for validating the compound’s purity and stability in experimental setups?
Answer:
- Quality Control :
- Stability Testing : Monitor absorbance at 532 nm over 24 hours in physiological buffers (e.g., HEPES or PBS) to detect degradation .
Advanced Research Questions
Q. How can researchers optimize signal-to-noise ratios when using this compound in cardiac electrophysiology studies?
Answer:
- Tissue Preparation : Pre-incubate cardiac tissue with 5 µM dye for 20 min at 37°C to enhance membrane incorporation .
- Optical Setup : Use a high-speed CCD camera with a 775 nm long-pass filter to minimize background autofluorescence. Adjust laser power to ≤5 mW to avoid photobleaching .
- Data Normalization : Subtract baseline fluorescence (recorded during diastolic intervals) from action potential-induced signals to isolate voltage-sensitive responses .
Contradiction Alert : Some studies report signal saturation at >20 µM concentrations in cardiomyocytes, while others observe linear responses up to 50 µM. Resolve this by calibrating dye loading times (10–30 min) based on tissue thickness .
Q. What strategies address discrepancies in fluorescence kinetics between neuronal and non-excitable cells?
Answer: Discrepancies often arise from differences in membrane composition or dye internalization:
- Neuronal Cells : Rapid fluorescence changes (≥20%/100 mV) correlate with fast sodium channel dynamics. Use high-temporal-resolution imaging (≥500 fps) .
- Non-Excitable Cells : Slower kinetics may reflect voltage-insensitive organelle staining. Include a membrane-impermeable quencher (e.g., 1 mM Brilliant Blue G) to suppress background signals .
- Cross-Validation : Combine with patch-clamp electrophysiology to correlate optical signals with direct voltage measurements .
Q. How can this compound be integrated with calcium imaging for simultaneous monitoring of membrane potential and intracellular Ca²⁺?
Answer:
- Dye Compatibility : Use Ca²⁺ indicators like Fluo-4 (Ex/Em: 488/516 nm) to avoid spectral overlap with the compound’s 777 nm emission .
- Experimental Design :
- Data Analysis : Apply linear unmixing algorithms to separate signals. Normalize Ca²⁺ traces to voltage spikes to assess excitation-contraction coupling .
Q. What analytical approaches resolve conflicting reports on the compound’s pH sensitivity?
Answer:
- pH Titration : Measure fluorescence intensity across pH 4.0–9.0 in buffered solutions. Studies show ≤5% signal variation in pH 6.8–7.4, but ≥15% quenching at pH <6.0 .
- Mitigation : Use pH-stable buffers (e.g., 10 mM HEPES) during experiments. For acidic organelles (e.g., lysosomes), validate signals with pH-insensitive probes like TMRM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
